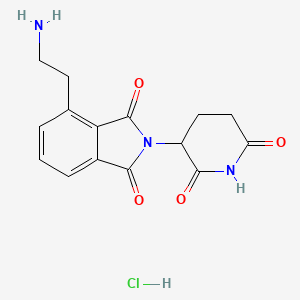
1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is a chemical compound with the molecular formula C7H5F3N2O It is characterized by the presence of a pyridine ring substituted with an amino group at the 5-position and a trifluoromethyl ketone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-bromopyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 5-amino-2-bromopyridine is reacted with trifluoroacetic anhydride under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Amino-pyridin-2-YL)-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-(5-Amino-pyridin-2-YL)-methanol: Contains a hydroxyl group instead of a ketone group, leading to different reactivity.
Uniqueness
1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H5F3N2O |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)5-2-1-4(11)3-12-5/h1-3H,11H2 |
InChI Key |
YHEKVWAPZYTVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


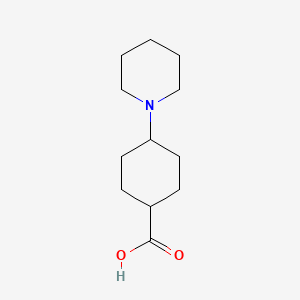


![1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone](/img/structure/B13448781.png)
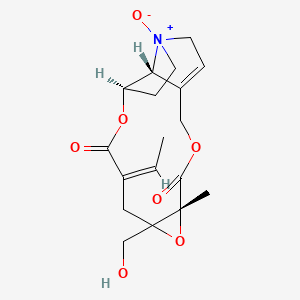


![[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate](/img/structure/B13448797.png)
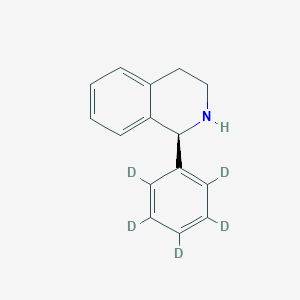
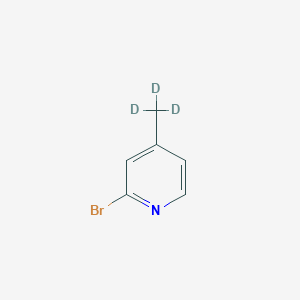
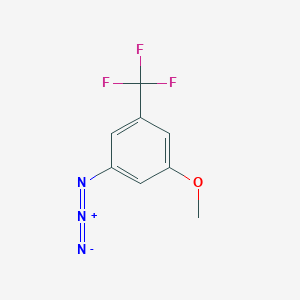
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13448820.png)
